17,21-Dihydroxypregn-4-ene-3,20-dione

Catalog No.
S003158
CAS No.
152-58-9
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17,21-Dihydroxypregn-4-ene-3,20-dione

CAS Number

152-58-9

Product Name

17,21-Dihydroxypregn-4-ene-3,20-dione

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3

InChI Key

WHBHBVVOGNECLV-UHFFFAOYSA-N

SMILES

Array

Synonyms

11 Deoxycortisol, 11 Desoxycortisol, 11 Desoxycortisone, 11-Deoxycortisol, 11-Desoxycortisol, 11-Desoxycortisone, Cortexolone, Cortodoxone, Reichstein Substance S, Reichstein's Substance S, Reichsteins Substance S, Substance S, Reichstein's

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

The exact mass of the compound Cortexolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18317. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 17-Hydroxycorticosteroids. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

17,21-Dihydroxypregn-4-ene-3,20-dione, commonly known as 11-deoxycortisol or cortexolone, is a critical 21-carbon steroid intermediate in the glucocorticoid biosynthesis pathway. Structurally, it possesses hydroxyl groups at the C-17 and C-21 positions but distinctly lacks the 11β-hydroxyl group characteristic of mature glucocorticoids like cortisol. In industrial procurement, this compound is primarily sourced as an obligate precursor for the microbial or enzymatic synthesis of hydrocortisone, bypassing the severe steric hindrance that prevents direct chemical 11β-hydroxylation. Additionally, it serves as a high-value analytical standard for clinical diagnostics and a highly specific ligand in endocrinological receptor assays[1]. Its defined stereochemistry and solubility profile make it an ideal substrate for cytochrome P450 (CYP11B1) induction and biotransformation workflows [2].

Substituting 17,21-Dihydroxypregn-4-ene-3,20-dione with upstream precursors (e.g., 17α-hydroxyprogesterone) or downstream products (e.g., cortisol/hydrocortisone) fundamentally disrupts both synthetic and analytical workflows. In biomanufacturing, upstream precursors require multi-step enzymatic conversions (both 21- and 11β-hydroxylation), which drastically reduces overall yield, increases byproduct formation, and complicates downstream purification [1]. Furthermore, 17,21-Dihydroxypregn-4-ene-3,20-dione acts as a specific nonconstitutive inducer of fungal 11β-hydroxylase; replacing it prevents the necessary enzymatic priming of mycelial cultures . In analytical and diagnostic contexts, substituting this compound compromises the ability to isolate 11β-hydroxylase deficiency from 21-hydroxylase deficiency, rendering multiplexed LC-MS/MS steroid panels clinically invalid [2].

High-Yield Substrate for 11β-Hydroxylation in Cortisol Biosynthesis

In industrial synthetic biology workflows, direct chemical 11β-hydroxylation of steroid cores is severely limited by steric hindrance. 17,21-Dihydroxypregn-4-ene-3,20-dione serves as the obligate precursor for microbial and enzymatic conversion to hydrocortisone. Studies using immobilized Curvularia lunata demonstrate that this compound is converted to hydrocortisone with sustained overall yields of 60% over 100 days of continuous operation[1]. In recombinant Schizosaccharomyces pombe systems expressing CYP11B1, conversion proceeds at an average rate of 201 μM/day [2]. In contrast, upstream precursors like 17α-hydroxyprogesterone require multi-step enzymatic processing, drastically reducing single-step efficiency.

Evidence DimensionSingle-step biotransformation yield and conversion rate to hydrocortisone
Target Compound Data60% sustained yield (immobilized C. lunata); 201 μM/day conversion rate (S. pombe)
Comparator Or Baseline17α-hydroxyprogesterone (requires multi-step 21- and 11β-hydroxylation, lowering single-step yield)
Quantified DifferenceEnables direct, single-step 11β-hydroxylation with >60% sustained yields compared to multi-step upstream bottlenecks
ConditionsImmobilized C. lunata in photo-cross-linked resin gels and recombinant S. pombe whole-cell assays

Procuring this specific precursor provides a direct, high-efficiency substrate for isolating and scaling 11β-hydroxylase activity in corticosteroid manufacturing.

Specific Intracellular Induction of Steroid 11β-Hydroxylase

Beyond acting merely as a substrate, 17,21-Dihydroxypregn-4-ene-3,20-dione functions as an active inducer of nonconstitutive cytochrome P450 enzymes in fungal bioprocessing. In Curvularia lunata cultures, the addition of this specific compound directly induces intracellular 11β-hydroxylase activity [1]. During the exponential growth phase, exposure to the target compound triggers a rapid increase in cytochrome P450 activity following a brief lag phase, a response not elicited by downstream products like hydrocortisone . This targeted induction is critical for priming the mycelium prior to large-scale biotransformation.

Evidence DimensionInduction of nonconstitutive CYP450 11β-hydroxylase
Target Compound DataRapid and specific up-regulation of intracellular P450 activity upon exposure
Comparator Or BaselineUninduced baseline or downstream products (hydrocortisone)
Quantified DifferenceTransition from baseline nonconstitutive state to high-activity exponential hydroxylation phase
ConditionsSubmerged mycelial cultures of Curvularia lunata

Buyers optimizing fungal fermentation workflows must use this exact precursor to successfully induce the necessary P450 enzymes before production scale-up.

Structural Specificity in Anti-Cortisol Antibody and Receptor Assays

The absence of the 11β-hydroxyl group makes 17,21-Dihydroxypregn-4-ene-3,20-dione a critical structural comparator for evaluating antibody cross-reactivity and glucocorticoid receptor binding. Native mass spectrometry and surface plasmon resonance (SPR) analyses of anti-cortisol Fab fragments reveal that cortisol exhibits high binding affinity with a dissociation constant (KD) in the low nanomolar range. In contrast, 17,21-Dihydroxypregn-4-ene-3,20-dione demonstrates a submicromolar affinity, with a KD value approximately 4- to 10-fold higher than that of cortisol and corticosterone [1]. This quantifiable drop in affinity isolates the energetic contribution of the 11β-OH group to the binding pocket.

Evidence DimensionDissociation constant (KD) to anti-cortisol Fab fragments
Target Compound DataSubmicromolar KD (weaker affinity)
Comparator Or BaselineCortisol (KD in the low nanomolar range)
Quantified Difference>4-fold increase in KD (weaker binding) due to the missing 11β-hydroxyl group
ConditionsNative mass spectrometry and SPR with anti-cortisol (17) Fab fragments at 100 nM protein concentration

It is an essential negative control or cross-reactivity standard for validating the specificity of cortisol immunoassays and GR-binding models.

Substrate for Industrial Hydrocortisone Biomanufacturing

Due to its high single-step conversion yield (up to 60% in immobilized systems) and its ability to act as a specific inducer of CYP450 11β-hydroxylase, this compound is the optimal precursor for large-scale microbial synthesis of hydrocortisone using Curvularia lunata or recombinant yeast strains [1].

Analytical Standard for Congenital Adrenal Hyperplasia (CAH) Diagnostics

As the direct upstream substrate of 11β-hydroxylase, its accumulation is the primary diagnostic marker for CYP11B1 deficiency. High-purity standards of this compound are essential for calibrating LC-MS/MS panels to distinguish this condition from 21-hydroxylase deficiency [2].

Cross-Reactivity Testing in Glucocorticoid Immunoassays

Because its binding affinity to anti-cortisol antibodies is 4- to 10-fold weaker than cortisol, it serves as a precise structural comparator to validate the specificity of cortisol-targeting Fab fragments and commercial ELISA kits [2].

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.21440943 Da

Monoisotopic Mass

346.21440943 Da

Heavy Atom Count

25

LogP

3.08 (LogP)
3.08

Melting Point

215 °C

UNII

WDT5SLP0HQ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cortodoxone is a glucocorticoid that is an intermediate in the biosynthesis of cortisol in the adrenal gland.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

152-58-9

Metabolism Metabolites

17Beta-21-dihydroxyprogesterone is a known human metabolite of 17alpha-hydroxy-progesterone.

Wikipedia

11-Deoxycortisol
Cortifen

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Last modified: 09-13-2023
1. Rosette C, Agan FJ, Rosette N, Mazzetti A, Moro L, Gerloni M. The dual androgen receptor and glucocorticoid receptor antagonist CB-03-10 as potential treatment for tumors that have acquired GR-mediated resistance to AR blockade. Mol Cancer Ther. 2020 Aug 26:molcanther.1137.2019. doi: 10.1158/1535-7163.MCT-19-1137. Epub ahead of print. PMID: 32847976.

2. Close DA, Yun SS, McCormick SD, Wildbill AJ, Li W. 11-deoxycortisol is a corticosteroid hormone in the lamprey. Proc Natl Acad Sci U S A. 2010 Aug 3;107(31):13942-7. doi: 10.1073/pnas.0914026107. Epub 2010 Jul 19. PMID: 20643930; PMCID: PMC2922276.

3. Zöllner A, Kagawa N, Waterman MR, Nonaka Y, Takio K, Shiro Y, Hannemann F, Bernhardt R. Purification and functional characterization of human 11beta hydroxylase expressed in Escherichia coli. FEBS J. 2008 Feb;275(4):799-810. doi: 10.1111/j.1742-4658.2008.06253.x. Epub 2008 Jan 22. PMID: 18215163.

4. Manosroi J, Chisti Y, Manosroi A. Biotransformation of cortexolone to hydrocortisone by molds using a rapid color development assay. Prikl Biokhim Mikrobiol. 2006 Sep-Oct;42(5):547-51. PMID: 17066954.

5. Wudy SA, Hartmann M, Homoki J. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids. 2002 Sep;67(10):851-7. doi: 10.1016/s0039-128x(02)00052-1. PMID: 12231120.

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